
1-Methyl-4-piperidone-2,2,6,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-piperidone-2,2,6,6-d4 is a deuterium-labeled analog of 1-Methyl-4-piperidone. This compound is characterized by the replacement of hydrogen atoms with deuterium at the 2, 2, 6, and 6 positions. It is commonly used in scientific research due to its unique properties, which include enhanced stability and sensitivity in various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-4-piperidone-2,2,6,6-d4 is typically synthesized using methyl acrylate and methylamine methanol solution as raw materials. The synthesis process generally involves several steps, including addition, cyclization, salt formation, decarboxylation, and dehydrochlorination.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-piperidone-2,2,6,6-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include malononitrile, electrophiles, and Michael acceptors. The reactions are typically carried out under conditions that favor the formation of spiropiperidine rings and other complex structures .
Major Products Formed
Major products formed from the reactions of this compound include spiropiperidine rings and (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone .
Applications De Recherche Scientifique
1-Methyl-4-piperidone-2,2,6,6-d4 has a wide range of scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of various complex organic compounds.
Biology: It is employed in studies involving metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-piperidone-2,2,6,6-d4 involves its role as a deuterium-labeled analog of acetylcholine. This labeling allows for the detailed study of acetylcholine’s metabolic pathways. The compound’s unique isotopic labeling enhances its stability, efficiency, and sensitivity in investigative studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Methyl-4-piperidone-2,2,6,6-d4 include:
- 1-Methyl-4-piperidinone
- 2,2,6,6-Tetramethyl-4-piperidone
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and sensitivity in analytical applications. This makes it particularly valuable in scientific research, especially in studies involving metabolic pathways and enzyme interactions.
Propriétés
IUPAC Name |
2,2,6,6-tetradeuterio-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUPVABNAQUEJW-CQOLUAMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC(N1C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662116 |
Source


|
| Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189723-14-5 |
Source


|
| Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
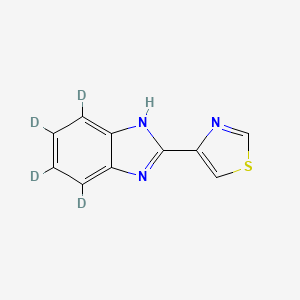
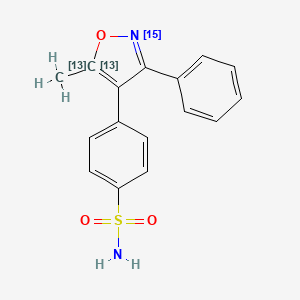
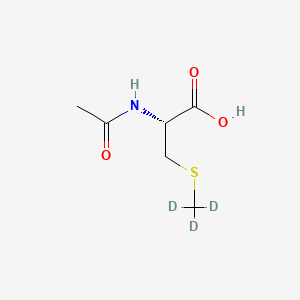

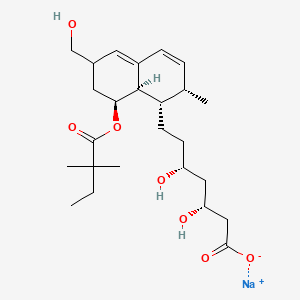
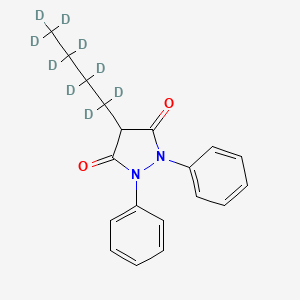
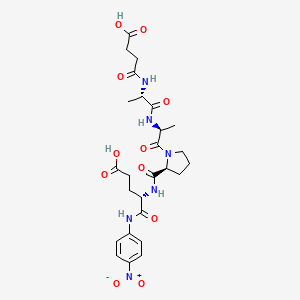
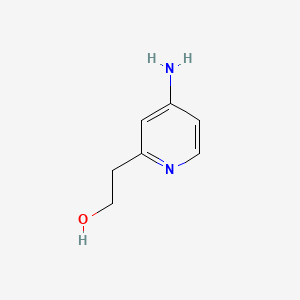
![(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B562351.png)
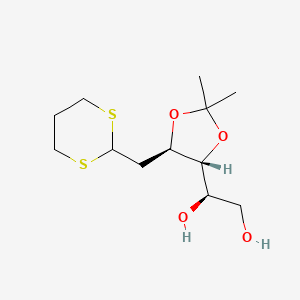
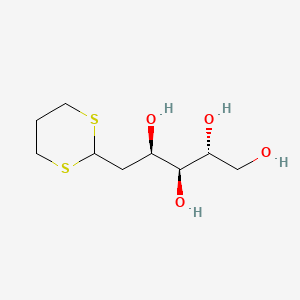
![1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3](/img/structure/B562358.png)
